Norletimol
Description
Norletimol (CAS: 886-08-8) is a Schiff base compound with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol . Its structure, 2-(benzyliminomethyl)phenol, features a phenolic ring connected via an imine (-CH=N-) linkage to a benzyl group (Figure 1) .
Structure
3D Structure
Properties
CAS No. |
129855-29-4 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(benzyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2 |
InChI Key |
LPSMMAHYAIVSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Norletimol can be synthesized through the condensation reaction between an aromatic aldehyde and a primary amine. The reaction typically involves the use of ethanol as a solvent and may require heating to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the imine group can be targeted.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound, such as amines.
Substitution: Substituted Schiff bases with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its anti-inflammatory and antirheumatic properties.
Medicine: Tested in clinical trials for treating rheumatoid arthritis and progressive myopia.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Norletimol exerts its effects primarily through its interaction with inflammatory pathways. As a Schiff base, it can inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs and Schiff Bases
Norletimol belongs to the Schiff base family, characterized by the R₁R₂C=N-R₃ group. While the evidence lacks direct structural analogs, saddamine (a synonym for this compound) and other Schiff bases share this functional group . For example:
- Norgestimate (C₂₃H₃₁NO₃): A progestogen used in contraceptives, differing in molecular size and substitution patterns .
- Norlevorphanol (C₁₆H₂₁NO): An analgesic opioid with a morphinan backbone, lacking the phenolic-imine motif .
Key Insight from :
A Tanimoto similarity score ≥0.85 between molecules results in only a 30% probability of shared biological activity due to divergent target interactions . This highlights this compound’s uniqueness despite superficial structural parallels.
Pharmacological Comparison
Table 1: Key Parameters of this compound vs. Related Compounds
| Compound | Molecular Formula | Therapeutic Class | Key Enzymes Affected | Clinical Use |
|---|---|---|---|---|
| This compound | C₁₄H₁₃NO | Anti-inflammatory | CYP3A4, CYP2C9, CYP2D6 | Rheumatism, Myopia (trials) |
| Norlevorphanol | C₁₆H₂₁NO | Analgesic (Opioid) | Opioid receptors | Pain management |
| Normethadone | C₂₀H₂₅NO | Antitussive | NMDA receptors | Cough suppression |
| Norgestimate | C₂₃H₃₁NO₃ | Progestogen | Progesterone receptors | Contraception |
Analysis:
- Enzyme Inhibition: this compound’s CYP2D6 inhibition (IC₅₀ = 14.1254 µM) contrasts with Normethadone’s action on NMDA receptors, illustrating divergent mechanisms despite shared nitrogen-oxygen motifs .
- Therapeutic Scope: Unlike Norgestimate (a hormone), this compound’s anti-inflammatory effects are non-steroidal, reducing systemic hormonal side effects .
Metabolic and Pharmacokinetic Profiles
Table 2: Metabolic Comparison
| Compound | Primary Metabolizing Enzymes | Half-Life (Preclinical) | Key Metabolites |
|---|---|---|---|
| This compound | CYP3A4, CYP2C9, CYP2D6 | ~5 hours (rats/dogs) | Not reported |
| Paracetamol | CYP2E1, CYP3A4 | 2–4 hours (humans) | NAPQI |
| Norlevorphanol | CYP2D6, CYP3A4 | 11–16 hours (humans) | Norlevorphanol glucuronide |
Insights:
- Enzyme Specificity: this compound’s broad CYP affinity contrasts with Paracetamol’s reliance on CYP2E1, explaining differences in toxicity profiles (e.g., Paracetamol’s hepatotoxic NAPQI vs. This compound’s uncharacterized metabolites) .
- Half-Life: this compound’s shorter half-life compared to Norlevorphanol suggests more frequent dosing requirements for sustained efficacy .
Biological Activity
Norletimol is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of this compound's biological activity, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula C₁₄H₁₃NO, is classified as o-(N-benzylformimidoyl)phenol. Its structure features a phenolic core with a benzyl group attached to a nitrogen atom, which is believed to contribute to its biological properties.
Biological Activities
This compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : It shows potential as an analgesic, possibly through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- Antitumor Activity : Early research suggests that this compound may possess antitumor properties, although the specific mechanisms remain under investigation.
- Antimicrobial Properties : Some studies have reported antimicrobial effects against various pathogens, indicating its potential use in treating infections.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with various biological targets, including enzymes and receptors involved in inflammation and pain signaling pathways. Interaction studies have shown that this compound binds to specific proteins, which may mediate its therapeutic effects.
Comparative Analysis with Other Compounds
To better understand this compound's unique properties, a comparison with structurally similar compounds is helpful:
| Compound Name | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| Letimol | Similar aromatic structure | Anti-inflammatory | Distinct mechanism of action |
| Phenylbutazone | Non-steroidal anti-inflammatory drug | Analgesic and anti-inflammatory | Broader spectrum of activity |
| Indomethacin | Non-steroidal anti-inflammatory drug | Pain relief | Different side effect profile |
This table highlights the similarities and differences between this compound and other pharmacologically active compounds, emphasizing its potential uniqueness in therapeutic applications.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Inflammation Model : In an animal model of inflammation, this compound demonstrated a significant reduction in inflammatory markers when administered at specific doses. This suggests its potential as a treatment for conditions like arthritis or other inflammatory diseases.
- Cancer Cell Lines : In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis, supporting its potential antitumor activity. Further research is needed to confirm these effects in vivo.
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, suggesting possible applications in treating infections caused by resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
